tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Description
This bicyclic compound (CAS: 1251021-42-7, molecular formula: C₁₁H₁₈N₂O₃) features a pyrrolo[3,2-b]pyrrolidine core with a tert-butyl carbamate protecting group and a ketone at position 5. Its stereochemistry (3aS,6aR) is critical for chiral applications in drug discovery and asymmetric synthesis. The compound serves as a key intermediate in pharmaceutical research due to its rigid bicyclic framework, which enhances binding specificity in enzyme inhibition assays .
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
InChI Key |
YHTGHPTUAIZKDM-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1CC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and offers high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of pyrrole synthesis, such as the Paal-Knorr synthesis, can be adapted for large-scale production. This involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce hexahydropyrrole derivatives.
Scientific Research Applications
tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
(a) tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- CAS : 1340494-62-3
- Molecular formula : C₁₁H₂₀N₂O₂
- Lack of a 5-oxo group reduces polarity and metabolic susceptibility compared to the target compound .
- Applications : Used in peptide mimetics and as a chiral scaffold for kinase inhibitors .
(b) tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- CAS : 370882-39-6
- Molecular formula : C₁₁H₂₀N₂O₂
- Key differences :
(c) tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate
Physicochemical and Pharmacological Properties
| Compound Name | CAS | Molecular Weight | Key Functional Groups | Solubility (PBS) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target compound | 1251021-42-7 | 226.27 | 5-oxo, tert-butyl | 0.12 mg/mL | Not reported |
| (3aS,6aS)-pyrrolo[3,4-b] isomer | 1340494-62-3 | 212.29 | tert-butyl | 0.25 mg/mL | 2–8°C (storage) |
| (3aR,6aR)-stereoisomer | 370882-39-6 | 212.29 | tert-butyl | 0.18 mg/mL | Not reported |
| 5-Benzyl derivative | 2227206-12-2 | 316.39 | 3-oxo, benzyl | <0.05 mg/mL | Not reported |
Key findings :
- The 5-oxo group in the target compound lowers solubility compared to non-oxo analogs but enhances hydrogen-bonding capacity in enzyme binding (e.g., autotaxin inhibition assays) .
- Stereochemistry significantly affects biological activity. For example, the (3aS,6aR) configuration in the target compound shows 3-fold higher potency in ATX inhibition compared to (3aR,6aS) analogs .
Q & A
Q. How is this compound utilized in studying enzyme interactions?
- Methodological Answer:
- Fluorescent tagging : Conjugate with fluorophores (e.g., dansyl chloride) to monitor binding kinetics via fluorescence polarization .
- Crystallographic studies : Co-crystallize with target enzymes (e.g., cytochrome P450) to resolve binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
